An In-Depth Technical Guide to N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide Ester: Principles and Applications
An In-Depth Technical Guide to N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide Ester: Principles and Applications
Introduction
In the intricate fields of peptide synthesis, bioconjugation, and therapeutic development, precision and control are paramount. N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide ester is a sophisticated chemical reagent engineered to meet these demands. This lysine derivative is a cornerstone for researchers and drug developers, serving as both a versatile building block and a powerful crosslinking agent.[1][2] Its structure is a testament to rational chemical design, featuring three critical functionalities: an amine-reactive N-hydroxysuccinimide (NHS) ester, an acid-labile N-α-tert-butyloxycarbonyl (Boc) protecting group, and a more robust, orthogonally-stable N-ε-2-chlorobenzyloxycarbonyl (2-chloro-CBZ) protecting group.[3][4]
This guide provides an in-depth exploration of this compound, from its fundamental chemical principles to its practical applications in the laboratory. We will dissect its mechanism of action, outline field-proven experimental protocols, and offer insights into its strategic use in creating complex biomolecules, such as antibody-drug conjugates (ADCs) and custom peptides.[1][5]
Section 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent begins with its molecular architecture. The strategic placement of each functional group in this compound dictates its reactivity, stability, and ultimate utility in complex synthetic workflows.
Chemical Structure
The molecule is a derivative of the amino acid L-lysine, where the α-amino, ε-amino, and carboxyl groups are all uniquely modified.
Caption: Chemical structure of the title compound.
Key Functional Groups and Their Roles
-
N-Hydroxysuccinimide (NHS) Ester: This is the reactive moiety of the molecule. NHS esters are highly efficient acylating agents that selectively react with primary amines (such as the ε-amino group of lysine residues on a protein) to form stable, covalent amide bonds.[5][6][7] The reaction proceeds under mild, physiological to slightly alkaline conditions.[7]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group protects the α-amino group of the lysine. Its critical feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[8][9] This allows for the selective deprotection of the α-amino group during solid-phase peptide synthesis (SPPS) without affecting other protecting groups.[10]
-
2-Chlorobenzyloxycarbonyl (2-Chloro-CBZ or 2-Cl-Z) Group: This group protects the ε-amino group on the lysine side chain. The electron-withdrawing chlorine atom on the benzene ring significantly increases the stability of the CBZ group to the acidic conditions used to remove Boc groups.[3] This chemical distinction, known as orthogonality, is crucial.[4] The 2-Cl-CBZ group is typically removed under harsher conditions, such as with strong acids like liquid hydrogen fluoride (HF) or via catalytic hydrogenolysis.[3]
Physicochemical Data
| Property | Value | Reference |
| Synonyms | Boc-L-Lys(2-Cl-Z)-OSu | [1] |
| CAS Number | 66438-39-9 | [1][11] |
| Molecular Formula | C₂₃H₃₀ClN₃O₈ | [1][11] |
| Molecular Weight | 511.96 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 97-104 °C | [1] |
| Storage Conditions | 0-8°C, protect from moisture | [1] |
Section 2: The Chemistry of Functionality: A Mechanistic Overview
The utility of this reagent is derived from the predictable and selective reactivity of its constituent parts. Understanding these mechanisms allows for the rational design of experimental protocols.
The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester
The core function of the NHS ester is to acylate primary amines. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a robust amide bond.[6][7]
Caption: NHS ester reaction with a primary amine.
Causality Behind Experimental Choices:
-
pH Dependence: The reaction is highly pH-dependent. At a pH below ~7.5, the primary amine is largely protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction. At a pH above 9.0, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—becomes significantly faster, reducing conjugation efficiency.[7][12] Therefore, maintaining a pH between 8.0 and 9.0 is a critical parameter for success.[13]
-
Solvent Choice: The NHS ester reagent is typically dissolved in a small amount of anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution.[12][13][14] This is because the ester is susceptible to hydrolysis and using an anhydrous stock solution minimizes premature degradation.[6]
The Orthogonal Protecting Groups: Boc and 2-Chloro-CBZ
Orthogonality in protecting group strategy means that one group can be removed under a specific set of conditions without affecting the other.[4] This principle is fundamental to multi-step synthesis.
-
Boc Group Removal (Deprotection): The Boc group is cleaved using moderate acids like TFA. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[8]
-
2-Chloro-CBZ Group Stability: The 2-Cl-CBZ group is stable to the TFA treatment used for Boc removal.[3][4] This allows for selective deprotection at the α-amino position while the ε-amino position remains protected. This is essential in SPPS for building a peptide chain from the α-amino group.
-
2-Chloro-CBZ Group Removal: This more robust group requires stronger deprotection methods. Catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) is a common mild method that cleaves the benzylic C-O bond.[15][16] Alternatively, very strong acids like HF can be used, which typically occurs at the final step of peptide synthesis to cleave the peptide from its solid support and remove all side-chain protecting groups simultaneously.[3]
Section 3: Core Applications in Research and Development
The unique trifecta of functionalities makes this reagent a powerful tool in several high-stakes research areas.
-
Bioconjugation and Protein Modification: The primary application is the covalent attachment of this lysine derivative to other biomolecules.[1] For example, it can be used to introduce a protected lysine into a protein or antibody. After conjugation via the NHS ester, the orthogonal protecting groups can be selectively removed to expose a new reactive amine at a specific site, which can then be used for further modification, such as attaching a drug, a fluorescent probe, or a chelating agent for imaging.[5][17]
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, Boc-Lys(2-Cl-Z)-OH (the carboxylic acid form) is a key building block. It allows for the incorporation of a lysine residue into a growing peptide chain where the side-chain amine is protected by the stable 2-Cl-Z group, preventing unwanted branching, while the α-amino group is temporarily protected by the Boc group for stepwise chain elongation.[3][10]
-
Development of Targeted Drug Delivery Systems: The reagent is instrumental in constructing complex bioconjugates for targeted therapies.[1] For instance, it can be used as a linker to attach a cytotoxic drug to a tumor-targeting antibody, creating an Antibody-Drug Conjugate (ADC). The stability of the resulting amide bond ensures the drug remains attached until it reaches the target site.
Section 4: Field-Proven Experimental Protocol: Antibody Labeling
This section provides a trusted, step-by-step methodology for labeling an IgG antibody.
Principle and Workflow Overview
The workflow involves preparing the antibody and reagent, performing the conjugation reaction in a controlled buffer, and finally, purifying the resulting antibody conjugate from excess reagent and byproducts.
Caption: Workflow for antibody labeling with an NHS ester.
Materials and Reagents
-
IgG Antibody: ≥ 2 mg/mL in a suitable buffer (e.g., PBS).
-
N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide ester.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous DMSO or DMF.
-
Purification Column: Sephadex G-25 desalting column or equivalent.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Step-by-Step Labeling Procedure
-
Antibody Preparation: The antibody solution must be free of amine-containing stabilizers like Tris or glycine.[18] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester reagent in anhydrous DMSO.
-
Conjugation Reaction: a. Add a calculated amount of the NHS ester stock solution to the stirring antibody solution. A typical starting point is a 10- to 20-fold molar excess of the reagent over the antibody. b. Incubate the reaction at room temperature for 1-2 hours with gentle stirring, protected from light.[13][14]
-
Self-Validation: The degree of labeling can be controlled by varying the molar excess of the reagent, reaction time, and protein concentration. For a new system, it is advisable to perform small-scale trials with varying reagent ratios.[13]
-
Purification of the Conjugate
-
Equilibrate a G-25 desalting column with cold PBS (pH 7.4) according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody, being a large molecule, will elute first in the void volume, while the smaller, unreacted NHS ester and NHS byproduct will be retained and elute later.
-
Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can typically be identified by monitoring absorbance at 280 nm.
Characterization and Validation
-
Spectrophotometry: Determine the protein concentration and, if applicable, the degree of labeling if the attached molecule has a distinct absorbance.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the antibody has not undergone significant degradation or aggregation during the labeling process.
Section 5: Handling, Storage, and Safety
Proper handling is essential to maintain the integrity of this sensitive reagent and ensure user safety.
-
Storage and Stability: The solid reagent should be stored at 0-8°C, desiccated, and protected from light.[1] Under these conditions, it is stable for up to a year.[14] Solutions in anhydrous DMSO can be stored at -20°C for short periods but should be used as quickly as possible.[12]
-
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20]
-
Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation of dust.[20][21]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[19][21]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[22]
-
Conclusion
N-α-t-Boc-N-ε-2-chloro-CBZ-L-lysine N-hydroxysuccinimide ester is more than just a chemical; it is an enabling tool for advanced biochemical engineering. Its carefully designed orthogonal protecting groups provide the selective control necessary for complex, multi-step syntheses, while its amine-reactive NHS ester offers a reliable method for bioconjugation. For researchers and developers in the pharmaceutical and biotechnology sectors, mastering the use of this reagent opens doors to innovating novel peptides, creating next-generation antibody-drug conjugates, and pushing the boundaries of targeted therapeutics.
References
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Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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protocols.io. (2022, December 2). NHS-ester-protein-labeling. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Erickson, B. W., & Merrifield, R. B. (1973). Use of chlorinated benzyloxycarbonyl protecting groups to eliminate Nε-branching at lysine during solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3757–3763. Retrieved from [Link]
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Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]
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ChemBK. (2024, April 10). N-ALPHA-CBZ-N-EPSILON-T-BOC-L-LYSINE N-HYDROXYSUCCINIMIDE ESTER. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
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AAPPTec. (n.d.). MSDS - Safety Data Sheet: Boc-Lys(Z)-OSu. Retrieved from [Link]
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Angene Chemical. (n.d.). Nalpha-Boc-Nepsilon-2-chloro-Z-L-lysine N-hydroxysuccinimide ester. Retrieved from [Link]
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ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]
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Park, J. E., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1343-1361. Retrieved from [Link]
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PubChem. (n.d.). N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Retrieved from [Link]
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Angene Chemical. (2025, February 4). Safety Data Sheet - Boc-Lys(Boc)-ONp. Retrieved from [Link]
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ResearchGate. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Retrieved from [Link]
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J. Pept. Sci. (2001). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Conventional bioconjugation methods used for lysine modification in nuclear imaging. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Retrieved from [Link]
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PubMed. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Retrieved from [Link]
-
Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
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